molecular formula C28H27Cl2N3O4 B11085782 2-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B11085782
M. Wt: 540.4 g/mol
InChI Key: DOGDRMREVCASJL-UHFFFAOYSA-N
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Description

2-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound that features a unique imidazolidinone core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as dichlorophenyl, phenylethyl, and propoxyphenyl, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Imidazolidinone Core: This can be achieved by reacting a suitable diamine with a diketone under acidic or basic conditions to form the imidazolidinone ring.

    Introduction of the Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the imidazolidinone ring with a 3,4-dichlorophenyl group, typically using a halogenation reaction.

    Attachment of the Phenylethyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the imidazolidinone ring is alkylated with a phenylethyl halide in the presence of a Lewis acid catalyst.

    Acetylation and Propoxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more saturated ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethyl group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors in the body.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential bioactivity.

    Materials Science: The compound’s chemical properties may make it useful in the development of new materials with specific electronic or mechanical properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-2,5-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-3-pyrrolidinaminium: This compound shares the dichlorophenyl and imidazolidinone core but differs in the substituents attached to the ring.

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound has a similar amide linkage but features different aromatic substituents.

Uniqueness

The uniqueness of 2-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing (dichlorophenyl) and electron-donating (propoxyphenyl) groups can influence its interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H27Cl2N3O4

Molecular Weight

540.4 g/mol

IUPAC Name

2-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C28H27Cl2N3O4/c1-2-16-37-22-11-8-20(9-12-22)31-26(34)18-25-27(35)33(21-10-13-23(29)24(30)17-21)28(36)32(25)15-14-19-6-4-3-5-7-19/h3-13,17,25H,2,14-16,18H2,1H3,(H,31,34)

InChI Key

DOGDRMREVCASJL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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